molecular formula C13H8ClFO B7977344 4-(2-Chloro-4-fluorophenyl)benzaldehyde

4-(2-Chloro-4-fluorophenyl)benzaldehyde

Cat. No.: B7977344
M. Wt: 234.65 g/mol
InChI Key: CWUFRAQJDKQWBB-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8ClFO. It is a halogen-substituted benzaldehyde, characterized by the presence of both chlorine and fluorine atoms on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Chloro-4-fluorophenyl)benzaldehyde can be synthesized through several methods. One common approach involves the halogenation of benzaldehyde derivatives. For instance, the reaction of 4-fluorobenzaldehyde with chlorine gas in the presence of a catalyst can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-4-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of fluorescent probes and imaging agents.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)benzaldehyde largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific drug being synthesized. For instance, in the synthesis of anti-inflammatory drugs, it may target enzymes involved in the inflammatory response .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzaldehyde
  • 4-Chloro-2-fluorobenzaldehyde
  • 2,4-Dichlorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 4-(2-Chloro-4-fluorophenyl)benzaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical reactivity and physical properties, making it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-13-7-11(15)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUFRAQJDKQWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699108
Record name 2'-Chloro-4'-fluoro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-45-8
Record name 2'-Chloro-4'-fluoro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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